![molecular formula C14H10F3NO5S B14375091 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate CAS No. 91161-39-6](/img/structure/B14375091.png)
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a benzamido moiety, which is further connected to a phenyl hydrogen sulfate group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate typically involves multiple steps, starting with the preparation of the benzamido intermediate. One common method involves the reaction of 2-(trifluoromethyl)benzoic acid with an amine to form the benzamido compound. This intermediate is then subjected to sulfonation using sulfuric acid to introduce the phenyl hydrogen sulfate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido or phenyl hydrogen sulfate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The phenyl hydrogen sulfate group may also play a role in the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amine functionality.
3-Fluoro-N-(2-(Trifluoromethyl)phenyl)benzamide: Similar structure but with a fluorine atom instead of the sulfate group.
Uniqueness
3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is unique due to the combination of the trifluoromethyl group and the phenyl hydrogen sulfate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
91161-39-6 |
|---|---|
Formule moléculaire |
C14H10F3NO5S |
Poids moléculaire |
361.29 g/mol |
Nom IUPAC |
[3-[[2-(trifluoromethyl)benzoyl]amino]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H10F3NO5S/c15-14(16,17)12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)23-24(20,21)22/h1-8H,(H,18,19)(H,20,21,22) |
Clé InChI |
MULNYXJPVZGKCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OS(=O)(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


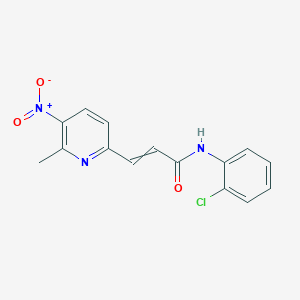
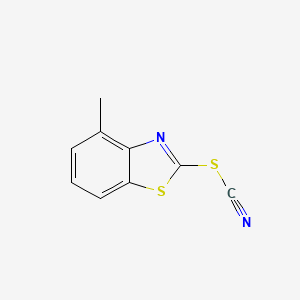

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazine](/img/structure/B14375032.png)
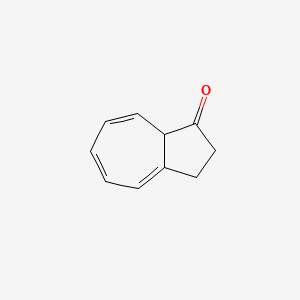


![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)
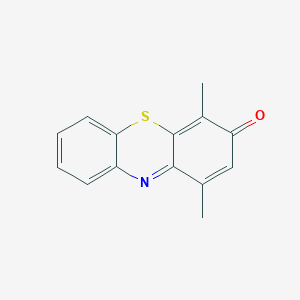
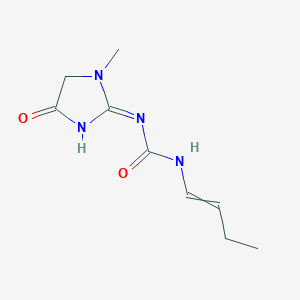
![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
